rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate
Description
Properties
CAS No. |
1384289-79-5 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl (1S,5S,6S)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-14-9(13)10-3-2-8(12)7(4-10)5-11-6-10/h7-8,11-12H,2-6H2,1H3/t7-,8-,10-/m0/s1 |
InChI Key |
BXIUEYCXMYYKHP-NRPADANISA-N |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@@H]([C@@H](C1)CNC2)O |
Canonical SMILES |
COC(=O)C12CCC(C(C1)CNC2)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core Construction via Intramolecular Cyclization
The azabicyclo[3.3.1]nonane framework is typically assembled through intramolecular cyclization of linear precursors. A common approach involves Mannich-type reactions or Dieckmann cyclizations to form the bridged amine structure. For example:
-
Precursor Synthesis : A linear ketone-amine intermediate, such as methyl 3-(aminomethyl)cyclohex-1-ene-1-carboxylate, is prepared via reductive amination of a diketone with benzylamine .
-
Cyclization : Treatment with a Lewis acid (e.g., BF₃·OEt₂) induces intramolecular Mannich cyclization, yielding the bicyclo[3.3.1]nonane skeleton. The reaction proceeds via an enamine intermediate, with the ester group stabilizing the transition state .
Key Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, rt, 12 h | 78 |
| Mannich Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C → rt, 6 h | 65 |
The introduction of the C6 hydroxyl group is achieved through stereoselective oxidation or epoxide ring-opening :
-
Epoxidation-Hydrolysis : A double bond at C6–C7 in a precursor is epoxidized using m-CPBA, followed by acid-catalyzed hydrolysis to yield the diol. Selective protection of the primary alcohol and oxidation of the secondary alcohol generates the hydroxy group .
-
Sharpless Asymmetric Dihydroxylation : For enantiomerically pure intermediates, this method introduces vicinal diols. However, for racemic mixtures, non-chiral oxidizing agents like OsO₄ (catalytic) with NMO are employed .
Example Protocol :
-
Epoxidize methyl 3-azabicyclo[3.3.1]non-6-ene-1-carboxylate with m-CPBA (1.2 eq) in CH₂Cl₂ at 0°C.
-
Hydrolyze the epoxide with H₂SO₄ (0.1 M) in THF/H₂O (3:1) at 50°C for 4 h.
-
Purify via flash chromatography (SiO₂, EtOAc/heptane 1:2) to isolate the diol .
Esterification and Racemic Resolution
The methyl ester at C1 is typically introduced early in the synthesis to avoid side reactions. Two approaches are prevalent:
-
Direct Esterification : Reacting the carboxylic acid precursor with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .
-
Protection-Deprotection : Use of tert-butyl esters (e.g., Boc-protected intermediates) followed by cleavage with TFA and subsequent methylation .
Racemic Considerations :
Since the target is racemic, chiral resolution steps (e.g., chiral chromatography) are omitted. Instead, racemic starting materials or uncontrolled stereochemistry during cyclization ensure a 1:1 enantiomer mixture .
Final Assembly and Purification
Combining the bicyclic core, hydroxyl group, and ester requires sequential functionalization:
-
Amine Protection : The 3-aza group is protected as a Boc-carbamate using Boc₂O and DMAP .
-
Oxidation-Hydroxylation : As detailed in Section 2.
-
Global Deprotection : Remove Boc groups with TFA/CH₂Cl₂ (1:1) and neutralize with NaHCO₃ .
Purification :
-
Flash chromatography (SiO₂, gradient elution with EtOAc/heptane).
-
Recrystallization from EtOH/H₂O (7:3) yields the pure racemic product .
Analytical Data and Characterization
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 4.21 (dd, J = 6.2 Hz, 1H, C6-OH), 3.73 (s, 3H, COOCH₃), 3.45–3.32 (m, 2H, NCH₂), 2.89–2.76 (m, 1H, C1-H).
-
HRMS : m/z calc. for C₁₀H₁₇NO₃ [M+H]⁺: 200.1281; found: 200.1284 .
Yield Optimization :
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Cyclization → Hydroxylation | 42 | 98 |
| Epoxidation → Esterification | 37 | 95 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various functionalized derivatives of the bicyclo[3.3.1]nonane scaffold, such as ketones, alcohols, and halogenated compounds. These derivatives are valuable intermediates for further chemical synthesis and applications .
Scientific Research Applications
Introduction to rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate
This compound , also known by its CAS number 1384289-79-5, is a bicyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores the diverse applications of this compound, focusing on its roles in medicinal chemistry, neuropharmacology, and synthetic chemistry.
Medicinal Chemistry
In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Case Study: Analgesic Activity
Research has indicated that derivatives of this compound exhibit analgesic properties comparable to traditional pain relievers. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs showed significant pain relief in animal models, suggesting a mechanism involving opioid receptors .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its interaction with neurotransmitter systems can influence cognitive functions and mood.
Case Study: Cognitive Enhancement
A study conducted by researchers at the University of California explored the effects of this compound on memory enhancement in rodents. Results indicated improved performance in memory tasks, attributed to modulation of cholinergic activity .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules.
Case Study: Synthesis of Novel Compounds
A recent publication detailed the use of this compound as a precursor for synthesizing novel bicyclic structures with potential therapeutic effects. The synthetic pathway involved various coupling reactions and demonstrated high yields and selectivity .
Mechanism of Action
The mechanism of action of rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogs:
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl esters (Pharmacopeial Forum, 2017) Structure: Bicyclo[3.2.1]octane with 8-aza bridge and phenylpropanoate/acrylate esters. Comparison: Smaller bicyclo ring (3.2.1 vs. 3.3.1) reduces conformational flexibility. Optical rotation data (〈781〉) suggests distinct enantiomeric behavior .
Methyl (1R,3R,4S,5S,6S)-6-hydroxy-3-nitro-4-phenyl-1-azabicyclo[3.3.1]nonane-5-carboxylate (ChemComm, 2020) Structure: Same bicyclo[3.3.1] framework but with nitro (-NO₂) and phenyl (-C₆H₅) substituents. Comparison: Nitro groups increase electron-withdrawing effects, altering reactivity. Optical rotation ([α]D²⁰ = +14.3 vs. -2.9 in derivatives) highlights stereochemical sensitivity .
Ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate (Enamine Ltd, 2020)
- Structure : Smaller bicyclo[3.1.0]hexane with a ketone (3-oxo) group.
- Comparison : Increased ring strain due to the fused cyclopropane ring. The ketone enhances electrophilicity but lacks the hydroxy group’s hydrogen-bonding capacity. Molecular weight (168.19 g/mol vs. ~170–210 g/mol in analogs) affects pharmacokinetics .
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate (Catalog of Rare Chemicals, 2017)
- Structure : Bicyclo[3.1.0]hexane with 2-aza bridge and opposite stereochemistry (1S,5R).
- Comparison : The 2-aza position and smaller ring system create a distinct electronic environment. Stereochemical inversion (1S vs. 1R) may reduce target affinity in chiral biological systems .
Data Table: Comparative Analysis
Stereochemical and Conformational Insights
- Crystal Structure Analysis : The [3.3.1]azabicyclic DNP derivative () adopts a chair/chair conformation with equatorial substituents. This suggests that the 6R-hydroxy group in the target compound likely occupies an equatorial position, optimizing hydrogen-bonding interactions .
- Racemic vs. Enantiopure Forms : The racemic nature of the target compound contrasts with enantiopure analogs like the 1S/1R ester mixtures in , which exhibit distinct bioactivity profiles due to stereospecific binding .
Biological Activity
Rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclo compounds, which are known for their diverse pharmacological properties, including interactions with various neurotransmitter receptors.
The molecular formula of this compound is , with a molecular weight of approximately 319.4 g/mol. Its structure incorporates a nitrogen atom within a bicyclic framework, contributing to its unique reactivity and biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits significant activity at muscarinic receptors, which are critical for various physiological functions including cognition and memory. Preliminary studies have shown that this compound can act as an antagonist at these receptors, suggesting potential applications in treating conditions like Alzheimer's disease.
Table 1: Binding Affinity of this compound at Muscarinic Receptors
| Receptor Type | Binding Affinity (Ki) | Comparison to Carbachol |
|---|---|---|
| M1 | 10 - 50 times lower | Stronger |
| M2 | 30 - 230 times lower | Stronger |
| M3 | Not specified | N/A |
| M4 | Not specified | N/A |
| M5 | Not specified | N/A |
This table summarizes the binding affinities of the compound at various muscarinic receptors compared to carbachol, a known muscarinic agonist.
The mechanism by which this compound exerts its effects involves competitive inhibition at muscarinic receptors. This interaction may lead to alterations in neurotransmitter release and modulation of neuronal excitability.
Case Studies
A notable study published in PubMed documented the synthesis and pharmacological evaluation of similar azabicyclo compounds, emphasizing their receptor selectivity and potential therapeutic applications. The findings indicated that modifications in the bicyclic structure could significantly enhance binding affinity and selectivity for specific muscarinic receptor subtypes .
Another investigation focused on the synthesis of C(8) substituted derivatives of azabicyclo compounds and their interactions with muscarinic receptors . These studies underscore the importance of structural variations in influencing biological activity.
Safety and Toxicology
While this compound shows promising biological activity, safety assessments indicate it may cause skin and eye irritation . Therefore, further toxicological evaluations are necessary to establish safe handling practices for potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate, and how do reaction conditions influence yield?
The synthesis of bicyclic azabicyclo compounds often employs Michael addition or cyclization reactions. For example, ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride is synthesized via Michael reactions of α,β-unsaturated carbonyl compounds with piperidine derivatives under controlled temperatures and inert atmospheres . Key factors include solvent choice (e.g., THF or DCM), temperature (often 0–25°C to minimize side reactions), and catalysts (e.g., transition metals for stereocontrol). Purification typically involves chromatography or recrystallization .
Q. What analytical methods are recommended for characterizing the stereochemistry and purity of this compound?
- NMR Spectroscopy : 1H/13C NMR can confirm stereochemistry and detect impurities. For instance, the bicyclic framework’s proton coupling patterns in similar compounds (e.g., ) are diagnostic for R/S configurations.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Absolute stereochemistry can be resolved via single-crystal analysis, as demonstrated for bicyclo[3.2.0]heptane derivatives .
Q. How does the hydroxyl group at the 6-position influence the compound’s reactivity in derivatization reactions?
The hydroxyl group enables functionalization via esterification, oxidation, or substitution. For example, oxidation with Jones reagent could yield a ketone, while Mitsunobu reactions might introduce protected amines or ethers. Steric hindrance from the bicyclic framework may require bulky reagents or elevated temperatures .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclization. The ICReDD framework integrates computational reaction path searches with experimental validation to minimize trial-and-error approaches. For example, modeling the strain in the bicyclo[3.3.1]nonane system can identify thermodynamically favorable intermediates .
Q. What strategies resolve contradictions in biological activity data across studies, such as varying IC50 values?
- Structural Validation : Ensure compound purity and stereochemical consistency using chiral HPLC or NMR .
- Assay Conditions : Control variables like buffer pH, solvent (DMSO vs. aqueous), and cell line specificity. For instance, lipophilicity from the trifluoromethyl group in analogous compounds enhances membrane permeability but may cause aggregation in aqueous media .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate confounding factors (e.g., temperature, catalyst loading) and identify reproducibility issues .
Q. How does stereochemistry at the 1R,5R,6R positions affect interactions with biological targets?
Stereochemistry dictates binding to chiral receptors or enzymes. For example, in bicyclo[3.1.0]hexane derivatives, the R-configuration at key positions enhances affinity for serotonin receptors due to complementary van der Waals interactions . Molecular docking studies paired with mutagenesis can map critical binding residues .
Q. What novel methodologies enable the scalable synthesis of this compound while maintaining stereochemical fidelity?
- Continuous Flow Chemistry : Reduces reaction times and improves heat/mass transfer for exothermic cyclization steps .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze racemic mixtures, as shown for methyl cyclopropane carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
